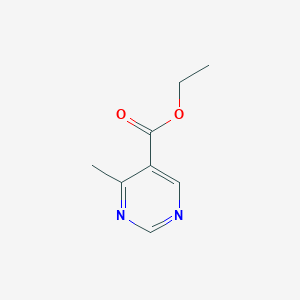

Ethyl 4-methylpyrimidine-5-carboxylate

描述

Significance of Pyrimidine (B1678525) Scaffold in Chemical and Biological Sciences

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govbenthamscience.com Its significance is rooted in its presence as a core component of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of nucleic acids. gsconlinepress.comresearchgate.net This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and other cellular components. nih.gov

The physicochemical attributes of the pyrimidine ring are unique, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, such as the phenyl group, makes it a valuable motif in designing new therapeutic agents. nih.gov Consequently, pyrimidine frameworks are integral to a vast number of natural and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govresearchgate.net The synthetic accessibility and the ease with which the pyrimidine skeleton can be altered further enhance its importance, attracting considerable interest from both organic and medicinal chemists. mdpi.comnih.gov

Overview of Pyrimidine Derivatives in Contemporary Research

Contemporary research extensively explores pyrimidine derivatives for their therapeutic potential across numerous disease areas. tandfonline.com These compounds are known to exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihypertensive properties. tandfonline.commdpi.comgsconlinepress.com The landscape of FDA-approved drugs containing the pyrimidine scaffold is continually expanding, reflecting the sustained interest in this heterocyclic system. nih.gov

In oncology, for instance, pyrimidine derivatives have been developed as potent anticancer agents. benthamscience.com Marketed drugs such as Imatinib and Osimertinib feature a pyrimidine core and function through mechanisms like tyrosine kinase inhibition. tandfonline.comresearchgate.net Researchers are actively synthesizing novel pyrimidine-based compounds and evaluating their efficacy against various cancer cell lines, including breast cancer, with some derivatives showing significant inhibitory potential. tandfonline.comnih.gov Beyond cancer, pyrimidine analogues are investigated as antibacterial agents to combat antibiotic resistance, as well as for treating viral infections, diabetes, and central nervous system disorders. tandfonline.comgsconlinepress.comnih.gov The broad biological activity has established pyrimidine as a versatile and elite heterocyclic motif in modern drug discovery. nih.gov

Research Trajectory of Ethyl 4-methylpyrimidine-5-carboxylate within Pyrimidine Chemistry

This compound is a specific derivative within the broader class of pyrimidine compounds. Its research trajectory is primarily characterized by its role as a chemical building block or intermediate in the synthesis of more complex molecules. cymitquimica.com The compound's structure, featuring an ethyl ester functional group, a methyl group at the 4-position, and a carboxylate at the 5-position, provides reactive sites for further chemical modifications. cymitquimica.com

The primary application of this compound in research is as a precursor for creating more elaborate pyrimidine-based structures. For example, similar pyrimidine carboxylate esters are used as starting materials to synthesize derivatives with varied substituents at different positions on the pyrimidine ring. researchgate.netresearchgate.net These synthetic transformations can include reactions at the carboxylate group or modifications to the pyrimidine core itself, leading to the development of novel compounds that are then screened for various biological activities. While direct biological applications of this compound itself are not extensively documented, its value lies in its utility for generating libraries of new pyrimidine derivatives for further investigation in medicinal chemistry and materials science.

Chemical Data for this compound

| Property | Value |

| CAS Number | 110960-73-1 |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Canonical SMILES | CCOC(=O)C1=CN=CN=C1C |

| InChIKey | VVZGEVKJTLFQQS-UHFFFAOYSA-N |

| Topological Polar Surface Area | 52.1 Ų |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from Guidechem. guidechem.com

Biological Activities of Pyrimidine Derivatives

| Activity | Description |

| Anticancer | Derivatives have shown efficacy against various cancer cell lines, including HCT116, MCF7, and PC3. tandfonline.commdpi.com |

| Antimicrobial | Includes antibacterial and antifungal properties, with some compounds tested against E. coli, S. aureus, and R. oryzae. mdpi.comgsconlinepress.com |

| Anti-inflammatory | Certain pyrimidine compounds are known to possess anti-inflammatory effects. mdpi.com |

| Antiviral | The pyrimidine scaffold is a component of several antiviral drugs. mdpi.comnih.gov |

| Antioxidant | Some derivatives have been evaluated for their ability to scavenge free radicals. mdpi.com |

| Antihypertensive | The pyrimidine core is found in molecules with blood pressure-lowering effects. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZGEVKJTLFQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526168 | |

| Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110960-73-1 | |

| Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Methylpyrimidine 5 Carboxylate and Its Derivatives

Classical and Contemporary Synthesis Routes for Ethyl 4-methylpyrimidine-5-carboxylate

The construction of the pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry. For esters of pyrimidine-5-carboxylic acid, synthetic routes have evolved, with multi-component reactions being a particularly prominent and efficient strategy.

Multi-component Reaction Approaches for Pyrimidine-5-carboxylates

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net The Biginelli reaction, first reported in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). mdpi.comwikipedia.org This reaction has become a foundational method for accessing a wide array of pyrimidine derivatives. researchgate.netbiomedres.us

Modern advancements have expanded the scope of the Biginelli reaction and other MCRs to create diverse pyrimidine-5-carboxylates. researchgate.netbohrium.com These one-pot syntheses are advantageous over traditional multi-step methods due to their simplicity, reduced reaction times, and often higher yields. mdpi.com Catalysts play a crucial role, with both Brønsted and Lewis acids being effectively employed to facilitate the cyclocondensation. wikipedia.org Contemporary approaches also include the use of novel catalysts and reaction conditions, such as microwave irradiation and solvent-free methods, to further enhance efficiency and align with green chemistry principles. mdpi.com For instance, iridium-catalyzed MCRs using amidines and alcohols have been developed as a sustainable route to highly substituted pyrimidines. bohrium.comnih.govfigshare.com

Specific Precursors and Reaction Conditions in this compound Synthesis

The synthesis of this compound and its close analogs typically involves the condensation of three key precursors:

An aldehyde (or a derivative).

A β-dicarbonyl compound, most commonly Ethyl acetoacetate (B1235776) .

An amidine source, such as urea , thiourea (B124793) , or other substituted amidines. wikipedia.orgmdpi.com

The reaction is generally catalyzed by an acid. wikipedia.org For example, a mixture of an appropriate aldehyde, ethyl acetoacetate, and urea can be refluxed in ethanol (B145695) with a catalytic amount of hydrochloric acid to yield the corresponding dihydropyrimidine (B8664642) derivative. mdpi.com Other catalysts like p-toluenesulfonic acid (pTSA) and copper(II) chloride dihydrate (CuCl₂·2H₂O) have also been used effectively. mdpi.commdpi.comresearchgate.net

Solvent-less "grindstone" methods represent a contemporary, environmentally friendly approach. In one such procedure, chloro-benzaldehyde, urea, ethyl acetoacetate, and a catalytic amount of CuCl₂·2H₂O are ground together. After adding a few drops of HCl and letting the mixture stand, the product is purified by recrystallization. mdpi.com This method is noted for being less time-consuming and more economical than traditional solvent-based refluxing. mdpi.com

| Precursors | Catalyst | Solvent/Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol, Reflux | Not Specified | Good | mdpi.com |

| Fluoro-benzaldehyde, Ethyl Acetoacetate, Urea/Thiourea | CuCl₂·2H₂O / HCl | Solvent-less (Grinding) | Overnight | High | nih.gov |

| 4-morpholinobenzaldehyde, Ethyl Acetoacetate, 5-aminotetrazole | pTSA | Ethanol, Reflux | Not Specified | Not Specified | researchgate.net |

| Aldehydes, Alcohols, Amidines | PN5P-Ir-pincer complex | Not Specified | Not Specified | Up to 93% | bohrium.comnih.gov |

Optimization of Synthetic Pathways for this compound: Yield and Purity Considerations

Optimizing synthetic pathways is critical for improving process efficiency and ensuring the final product meets the required quality standards. azom.com For pyrimidine synthesis, optimization often focuses on the choice of catalyst, solvent, and reaction temperature. The goal is to maximize yield and purity by minimizing side-product formation and streamlining purification processes. azom.com

The use of different catalysts can significantly impact the outcome of the Biginelli reaction. While classical methods use strong mineral acids, modern approaches have explored a wide range of catalysts, including Lewis acids and heterogeneous catalysts, to improve yields and simplify workup procedures. biomedres.us For example, solvent-free conditions not only offer environmental benefits but can also lead to higher yields and faster reaction rates. mdpi.com

Purification is another key aspect. Recrystallization from a suitable solvent, such as ethanol or methanol, is a common method for purifying the final product. mdpi.com The progress of the reaction and the purity of the product are typically monitored using techniques like Thin Layer Chromatography (TLC). mdpi.com

Derivatization Strategies of this compound

This compound is a valuable intermediate for further chemical modifications. Its structure offers multiple reactive sites: the pyrimidine ring, which can undergo nucleophilic substitution (especially when activated), and the ester moiety, which can be modified through various reactions.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the C2, C4, or C6 positions. rsc.orgnih.gov

A common strategy involves first synthesizing a halogenated analog, such as Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. The chlorine atom at the 4-position is an excellent leaving group and can be readily displaced by a variety of nucleophiles. rsc.org Studies have shown that this chloro-derivative reacts with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding 4-substituted products. rsc.org

These substitution reactions provide a powerful tool for introducing diverse functional groups onto the pyrimidine core, enabling the synthesis of large libraries of compounds for various applications. rsc.orgresearchgate.net The reaction conditions, such as the choice of solvent and base, can be tuned to optimize the substitution process. nih.gov

Modification of the Ester Moiety

The ethyl ester group at the 5-position of the pyrimidine ring is another key site for derivatization. Standard ester transformations can be applied to create a range of analogs. researchgate.netnih.gov

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH or KOH) or acidic conditions. researchgate.netresearchgate.net However, some studies note that alkaline hydrolysis of certain pyrimidine-5-carboxylic esters can be complex, with reports of potential rearrangements, although the primary product is typically the carboxylic acid. researchgate.netresearchgate.netosi.lv

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling agents to form amides. acs.org Alternatively, direct conversion from the ester to an amide is possible through aminolysis, although this often requires harsh conditions.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. For example, {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol was synthesized from its corresponding ethyl ester derivative. nih.gov

These modifications of the ester moiety significantly expand the molecular diversity that can be achieved starting from this compound, allowing for the synthesis of compounds with tailored properties.

Introduction of Halogen Substituents for Further Functionalization

The introduction of halogen atoms onto the pyrimidine ring or its substituents is a critical strategy for creating versatile intermediates for further chemical transformations. Halogenated derivatives of this compound serve as key building blocks in medicinal chemistry, enabling the synthesis of more complex molecules through cross-coupling reactions and nucleophilic substitutions.

A common approach involves incorporating a halogenated aromatic aldehyde during the initial synthesis, such as in the Biginelli reaction. For instance, derivatives of ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized using various fluoro- and chloro-substituted benzaldehydes. mdpi.com One solvent-less "Grindstone" multicomponent method utilizes reagents like fluorobenzaldehyde or chlorobenzaldehyde with ethyl acetoacetate and urea, catalyzed by CuCl₂·2H₂O, to produce these halogenated compounds. mdpi.com Similarly, 3-bromobenzaldehyde (B42254) has been used to synthesize ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov

Another powerful technique for direct halogenation is the Minisci reaction, a type of radical substitution that is particularly effective for functionalizing electron-deficient heterocycles like pyrimidines. This method has been successfully applied to produce 5-halopyrimidine-4-carboxylic acid esters. ucla.edu For example, ethyl 5-bromopyrimidine-4-carboxylate was synthesized in a single step from 5-bromopyrimidine (B23866) in useful quantities (>10 g), demonstrating the reaction's scalability. ucla.edu This reaction was found to be highly regioselective for the 4-position. ucla.edu

The table below summarizes various methods for synthesizing halogenated pyrimidine carboxylates.

| Product | Starting Materials | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Fluorobenzaldehyde, Urea, Ethyl acetoacetate | CuCl₂·2H₂O, HCl (cat.) | Grinding, overnight | Not specified | mdpi.com |

| Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chlorobenzaldehyde, Urea, Ethyl acetoacetate | CuCl₂·2H₂O, HCl (cat.) | Grinding, overnight | Not specified | mdpi.com |

| Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-Bromobenzaldehyde, Ethyl acetoacetate, Urea | HCl (cat.) | Reflux in ethanol | Not specified | nih.gov |

| Ethyl 5-bromopyrimidine-4-carboxylate | 5-Bromopyrimidine | Ethyl glyoxylate, FeSO₄·7H₂O, H₂O₂, H₂SO₄ | Toluene-water biphasic system | 48% | ucla.edu |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-Bromobenzaldehyde, Ethyl acetoacetate, Thiourea | None | Fused at 120 °C, 8 h | Not specified | mdpi.com |

Cyclization Reactions involving this compound Intermediates

Intermediates derived from this compound are valuable precursors for synthesizing fused heterocyclic systems through various cyclization reactions. These fused pyrimidines, such as thienopyrimidines, pyrazolopyrimidines, and thiazolopyrimidines, are of significant interest due to their diverse biological activities.

One prominent pathway involves the cyclization of tetrahydropyrimidine-2-thiones. For example, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, synthesized via a Biginelli condensation, can be reacted with ethyl chloroacetate. mdpi.com This subsequent condensation and cyclization sequence yields ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a fused thiazolopyrimidine system, in high yield. mdpi.com This approach is a common strategy for obtaining thiazolo[3,2-a]pyrimidines, using biselectrophilic building blocks like chloroacetic acid or α-bromoketones. mdpi.com

Another important cyclization strategy involves the reaction of pyrimidine carboxylates with hydrazine (B178648). Ethyl 2,5-disubstituted pyrimidine-4-carboxylates, when treated with hydrazine monohydrate under mild conditions, undergo intramolecular cyclization to form 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones in high yields. researchgate.net This reaction provides an efficient route to a class of fused pyrimidine derivatives that are otherwise difficult to access. researchgate.net Similarly, the hydrazinolysis of 5‐ethoxycarbonyl‐4‐methyl‐2‐phenylpyrimidin‐6(1H)‐thione can lead to the formation of a hydroxypyrazolopyrimidine derivative. researchgate.net

The table below details examples of cyclization reactions starting from pyrimidine carboxylate intermediates.

| Product | Starting Intermediate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl chloroacetate | 120 °C, 1 h, solvent-free | 90% | mdpi.com |

| 2,5-Disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones | Ethyl 2,5-disubstituted pyrimidine-4-carboxylates | Hydrazine monohydrate | Mild conditions | 81-92% | researchgate.net |

| Hydroxypyrazolopyrimidine derivative | 5-Ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione | Hydrazine hydrate | Heating, neat | Not specified | researchgate.net |

Synthesis of Pyrimidine Hybrid Molecules incorporating this compound Scaffolds

The strategy of molecular hybridization, which involves combining the pyrimidine scaffold with other pharmacologically active moieties, is a widely used approach in drug discovery. The this compound framework serves as a versatile platform for constructing these hybrid molecules.

One example is the synthesis of indolyl-pyrimidine hybrids. The synthesis begins with a one-pot, three-component Biginelli reaction involving indole-3-carbaldehyde, ethyl acetoacetate, and thiourea to form ethyl 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov This core structure can then be further modified. For instance, hydrazinolysis of the ester group followed by condensation with aromatic aldehydes and subsequent cyclo-condensation with thioglycolic acid leads to a series of complex indolyl-pyrimidine hybrid compounds. nih.gov

Another class of hybrid molecules involves coupling pyrimidine and quinoline (B57606) rings. A convergent synthetic pathway has been developed to produce novel ethyl pyrimidine-quinolinecarboxylate derivatives. semanticscholar.orgnih.gov This process involves coupling key ethyl 2-aminophenylquinoline-4-carboxylate scaffolds with various 4-aryl-2-chloropyrimidines. semanticscholar.orgnih.gov The reactions are often performed under microwave irradiation in a green solvent, leading to good yields of the target hybrid molecules. semanticscholar.orgnih.gov

The following table presents synthetic approaches for creating pyrimidine hybrid molecules.

| Hybrid Molecule Class | Key Intermediate | Coupling Partner/Reaction Sequence | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Indolyl-pyrimidine hybrids | Ethyl 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | (i) Hydrazinolysis (NH₂NH₂); (ii) Condensation with Ar-CHO; (iii) Cyclo-condensation with thioglycolic acid | Reflux in ethanol or acetic acid | Not specified | nih.gov |

| Ethyl pyrimidine-quinolinecarboxylates | Ethyl 2-aminophenylquinoline-4-carboxylate scaffolds | Coupling with 4-aryl-2-chloropyrimidines | Microwave irradiation, 150-170 °C, green solvent | 75-91% | semanticscholar.orgnih.gov |

Industrial Scale-Up and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on process optimization, cost-effectiveness, and adherence to green chemistry principles. Key considerations include reaction time, yield, energy consumption, and waste generation.

Traditional methods for synthesizing the core pyrimidine structure, such as the Biginelli reaction, often require long reaction times and the use of volatile organic solvents. ijpsr.com To address these limitations, greener and more efficient techniques have been developed. These methods are particularly relevant for industrial scale-up as they can lead to significant cost savings and reduced environmental impact. ijpsr.com

Economical and practical techniques that have been explored include:

Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while often improving product yields. ijpsr.com

Mechanochemistry (Mortal-Pastel Method): This solvent-less approach involves grinding the reactants together, sometimes with a catalytic amount of a substance, which reduces waste and simplifies product work-up. mdpi.comijpsr.com

Green Solvents: Utilizing environmentally benign solvents or performing reactions under solvent-free conditions minimizes the generation of hazardous waste. mdpi.comijpsr.com

Research into these methods has shown that they can produce pyrimidine derivatives in high yields (80-96%) with significantly shorter reaction times (3-30 minutes) under milder conditions. ijpsr.com For example, the synthesis of ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was successfully carried out by fusing the reactants at 120 °C without any solvent. mdpi.com Furthermore, the development of one-step, highly regioselective reactions like the Minisci synthesis of ethyl 5-bromopyrimidine-4-carboxylate on a multi-gram scale highlights the potential for efficient, large-scale production of key intermediates. ucla.edu These optimized processes are crucial for making the production of this compound and its derivatives economically viable and environmentally sustainable on an industrial scale.

Chemical Reactivity and Transformation Studies of Ethyl 4 Methylpyrimidine 5 Carboxylate

Electrophilic Aromatic Substitution Reactivity

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes it resistant to electrophilic aromatic substitution (EAS) reactions, which typically require electron-rich aromatic systems. youtube.commasterorganicchemistry.comlibretexts.org The reaction proceeds through a high-energy cationic intermediate known as a sigma complex or benzenium ion, and its formation is the rate-determining step. masterorganicchemistry.comlibretexts.org The disruption of aromaticity during this step is energetically unfavorable for electron-poor systems like pyrimidine. masterorganicchemistry.comyoutube.com

Nucleophilic Addition and Substitution Reactions

The electron-deficient character of the pyrimidine ring makes Ethyl 4-methylpyrimidine-5-carboxylate and its derivatives susceptible to nucleophilic attack. cymitquimica.com This is particularly true for analogs containing good leaving groups, such as a chloro substituent. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrate its propensity to undergo nucleophilic substitution. rsc.org

In these reactions, various nucleophiles can displace the leaving group. Research has shown that treatment with reagents like dimethylamine, sodium phenoxide, and sodium thiophenoxide leads to the formation of the corresponding substitution products. rsc.org Interestingly, the reaction with sodium cyanide in dimethyl sulfoxide (B87167) did not yield the expected 4-cyano derivative. Instead, it resulted in the formation of ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, indicating that the methylthio group can also be displaced by the cyanide ion under these conditions. rsc.org

Oxidation and Reduction Transformations

The pyrimidine nucleus can undergo both oxidation and reduction, depending on the reagents and reaction conditions. The ester and methyl groups also present sites for chemical transformation.

Reduction of the ester group in pyrimidine derivatives can be achieved using standard reducing agents. While specific studies on the reduction of this compound were not prevalent in the search results, related transformations, such as the reduction of a nitro group on a phenyl ring attached to a thiazole (B1198619) carboxylate, have been accomplished using hydrogen gas over a palladium on carbon catalyst (H₂/Pd/C).

Oxidation reactions can target the methyl group or the pyrimidine ring itself. Side-chain oxidation of alkyl groups on aromatic rings is a common transformation, often employing strong oxidizing agents.

Dihydropyrimidine (B8664642) derivatives, which can be considered reduced forms of pyrimidines, are important intermediates in various synthetic pathways, such as the Biginelli reaction. mdpi.commdpi.com The synthesis of this compound can involve the cyclocondensation of ethyl acetoacetate (B1235776), an aldehyde, and urea (B33335) (or a urea derivative), which initially forms a dihydropyrimidine. mdpi.comijpsr.com

The final step to achieve the aromatic pyrimidine system is an oxidative dehydrogenation. This transformation removes two hydrogen atoms from the dihydropyrimidine ring, creating a double bond and establishing aromaticity. Various oxidizing agents can be employed for this purpose. For example, the dehydrogenation of 3,4-dihydroquinolinium salts, structurally related intermediates, has been successfully carried out using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net

Hydrolysis and Ester Transformations

The ethyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). chemguide.co.uk This transformation can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a dilute mineral acid like hydrochloric or sulfuric acid. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk

Base-catalyzed hydrolysis, often called saponification, is an irreversible process. chemguide.co.uk The ester is heated with a strong base, such as sodium hydroxide (B78521). The reaction produces the salt of the carboxylic acid (e.g., sodium 4-methylpyrimidine-5-carboxylate) and ethanol. chemguide.co.uk The resulting alcohol can be separated by distillation, and the carboxylic acid can be regenerated by acidifying the salt. chemguide.co.uk This irreversibility and the ease of product separation often make alkaline hydrolysis the preferred method. chemguide.co.uk

Beyond hydrolysis, the ester group can undergo other transformations. Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

Rearrangement Reactions involving this compound Analogs

Rearrangement reactions can significantly alter the core structure of heterocyclic compounds. One notable rearrangement in pyrimidine chemistry is the Dimroth rearrangement. This reaction typically involves the isomerization of N-substituted pyrimidines or condensed pyrimidine systems where an exocyclic nitrogen atom and a ring nitrogen atom exchange places. nih.gov

The reaction often proceeds through a ring-opening/ring-closing mechanism, frequently initiated by nucleophilic attack (e.g., by hydroxide ions) on the pyrimidine ring. nih.gov For example, cymitquimica.comrsc.orgwiley-vch.detriazolo[4,3-c]-pyrimidine derivatives have been shown to undergo a Dimroth rearrangement to form the more stable cymitquimica.comrsc.orgwiley-vch.detriazolo[1,5-c]pyrimidine isomers, a process that can be catalyzed by acid. nih.gov While specific examples involving the direct rearrangement of this compound were not found, its analogs, particularly those with fused ring systems or specific substituents, are susceptible to such structural transformations under appropriate conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Methylpyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy for Proton Environment Analysis

In the ¹H NMR spectrum of Ethyl 4-methylpyrimidine-5-carboxylate, distinct signals corresponding to each unique proton environment are expected. The aromatic pyrimidine (B1678525) ring protons, the methyl group protons, and the protons of the ethyl ester group would each produce characteristic resonances.

The ethyl group of the ester will manifest as a quartet for the methylene (-CH2-) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the pyrimidine ring at position 4 would appear as a singlet. The two protons on the pyrimidine ring itself (at positions 2 and 6) would likely appear as distinct singlets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H (C2-H) | ~9.0 | Singlet |

| Pyrimidine-H (C6-H) | ~8.8 | Singlet |

| Ester -OCH₂CH₃ | ~4.4 | Quartet |

| Ring -CH₃ | ~2.7 | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a separate signal. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, the carbons of the ethyl group, and the methyl group carbon. The carbonyl carbon is typically found significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~165 |

| Pyrimidine C2 | ~159 |

| Pyrimidine C6 | ~157 |

| Pyrimidine C4 | ~155 |

| Pyrimidine C5 | ~120 |

| Ester -OC H₂CH₃ | ~62 |

| Ring -C H₃ | ~24 |

Two-Dimensional NMR Techniques for Complex Structure Elucidation

While specific 2D NMR data for the title compound is unavailable, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. A COSY spectrum would show correlations between the coupled protons of the ethyl group (-CH₂- and -CH₃). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range (2-3 bond) correlations, for instance, between the pyrimidine proton at C6 and the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, key absorptions would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations, C=N and C=C stretching vibrations from the pyrimidine ring, and C-H stretching from the alkyl and aromatic groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Alkyl) | 3000-2850 | Stretch |

| C=O (Ester) | 1735-1715 | Stretch |

| C=N / C=C (Aromatic Ring) | 1600-1450 | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃) or the loss of ethylene via a McLafferty rearrangement, if sterically possible.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - 29]+ | Loss of C₂H₅• |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been published for this compound, analysis of related pyrimidine derivatives suggests that the pyrimidine ring would be planar. smolecule.com The technique would provide exact bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. smolecule.com

Computational Approaches in the Study of Ethyl 4 Methylpyrimidine 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ethyl 4-methylpyrimidine-5-carboxylate derivatives, DFT calculations have been instrumental in understanding their fundamental electronic and molecular properties.

Studies on related pyrimidine (B1678525) structures have utilized DFT to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). For instance, in a study of a tetrahydropyrimidine-5-carboxylate derivative, DFT calculations were employed to determine quantum chemical descriptors, which are crucial for understanding the structure and reactivity of the molecule. These calculations help in elucidating the electronic charges of π electrons, which are delocalized around the pyrimidine ring, and are essential for studying the chemical stability of these compounds.

Furthermore, DFT has been used to analyze the geometric and electronic characteristics of various analogues. The insights gained from these calculations are vital for understanding the structure-activity relationships within this class of compounds.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring the interactions between small molecules, like this compound derivatives, and their biological targets.

Prediction of Binding Affinities and Interaction Modes

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding affinity and interaction modes of potential drug candidates with their protein targets.

For various derivatives of this compound, molecular docking studies have been conducted to screen for their biological efficacy against a range of targets. For example, halogenated benzyl (B1604629) derivatives of tetrahydropyrimidine-5-carboxylate were docked against targets for antioxidant, anti-cancer, and anti-diabetic activities. These studies revealed that certain derivatives exhibited significantly better MolDock scores than standard drugs, indicating a strong binding affinity. The analysis of the docked poses identified key hydrogen bonding and other interactions with the amino acid residues in the active sites of the target proteins.

In another study, a trimethoxyphenyl derivative of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized, and molecular docking was used to study its interaction with active binding sites, aiding in the prediction of its quantitative structure-activity relationship.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interactions. MD simulations have been performed on pyrimidine derivatives to investigate the stability of the ligand-protein complex over time. For instance, MD simulations of pyrimidine derivatives as G-quadruplex ligands and enastron analogues have been used to assess the stability of the receptor-ligand pairing. These simulations are crucial for understanding the dynamic behavior and confirming the stability of the interactions predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

While a specific QSAR model for this compound was not found, studies on its derivatives highlight the application of this methodology. For instance, a QSAR model was developed for analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an inhibitor of AP-1 and NF-kappa B mediated gene expression. This study utilized support vector machines and quantum chemical parameters to build a predictive model.

Another study focused on the 3D-QSAR of (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides to understand their antimicrobial activity. These examples demonstrate that QSAR is a valuable tool for predicting the activity of new derivatives and for guiding the design of more potent compounds within this chemical class. The insights from such models can help in identifying the key structural features that are important for the desired biological activity.

Prediction of ADMET Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

In silico tools are frequently used to predict the ADMET properties of drug candidates. For derivatives of this compound, these predictive models offer valuable insights into their potential oral bioavailability and ability to cross the blood-brain barrier (BBB).

For example, the ADMET and druglikeness prediction of a pyrido[1,2-a]pyrimidine-3-carboxylate derivative indicated high gastrointestinal (GI) absorption and a lack of penetration through the BBB. mdpi.com Another study on indole (B1671886) derivatives utilized a "boiled-egg" model, a graphical representation that predicts both GI absorption and brain penetration of small molecules. researchgate.net

These computational predictions are crucial for assessing the drug-likeness of new compounds. While specific predicted values for this compound were not detailed in the reviewed literature, the methodologies applied to its derivatives showcase the standard in silico approaches used to evaluate the potential for gastrointestinal absorption and blood-brain barrier permeability. These predictions help in prioritizing compounds for further experimental validation.

Biological and Pharmacological Research of Ethyl 4 Methylpyrimidine 5 Carboxylate Derivatives

Anticancer Activity Research and Mechanisms of Action

The pyrimidine (B1678525) scaffold is a cornerstone in the development of anticancer agents due to its structural similarity to the nucleobases of DNA and RNA. mdpi.com Derivatives of ethyl 4-methylpyrimidine-5-carboxylate have been extensively studied for their ability to combat cancer through various mechanisms, including interfering with nucleic acid production, inhibiting crucial enzymes, and triggering programmed cell death.

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is by disrupting the synthesis of DNA and RNA in cancer cells. Dihydropyrimidinones (DHPMs), which are structurally related to the derivatives , can interact with the nucleic acids of malignant cells. mdpi.com This interaction can halt cell division by arresting the biosynthesis of DNA and RNA, a critical process for rapidly proliferating cancer cells. mdpi.com The structural resemblance of these synthetic compounds to the natural nucleotide bases allows them to act as antagonists in these vital cellular processes. mdpi.com

Targeting specific enzymes essential for cancer cell growth and survival is a key strategy in modern oncology. This compound derivatives have been developed as potent inhibitors of several such enzymes.

Thymidylate Synthase (TS): As the sole de novo source of thymine, a primary component of DNA, Thymidylate Synthase (TS) is a critical enzyme for DNA replication. nih.gov Its inhibition is a proven mechanism for cancer treatment. nih.govmdpi.com Pyrimidine-based compounds have been designed to block TS, thereby depriving cancer cells of a necessary building block for DNA synthesis and halting their proliferation. nih.govmdpi.com

Dihydrofolate Reductase (DHFR): Dihydrofolate Reductase (DHFR) is another vital enzyme involved in the synthesis of nucleic acids. mdpi.com It plays a crucial role in the folate metabolic pathway, which is essential for cell proliferation. nih.gov Pyrimidine-based drugs are well-established DHFR inhibitors, effectively functioning as chemotherapeutic agents by blocking this pathway. mdpi.commdpi.com For instance, certain 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives have been investigated for their potential as DHFR inhibitors. mdpi.com

Kinase Inhibitors: Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature of many cancers. Derivatives of this compound have been developed to target specific kinases. For example, novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. researchgate.net Similarly, a thienopyrimidine derivative, Ethyl 4-(chlorophenyl amino)-5 methyl thieno[2,3-d] pyrimidine-6-carboxylate (AV79), has been evaluated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR). ijpsjournal.com

Focal Adhesion Kinase (FAK) Inhibitors: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a critical role in cell survival, proliferation, and migration. mdpi.com Several 2,4-diarylaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors. nih.gov These compounds have shown the ability to interfere with FAK-mediated signaling pathways. mdpi.comnih.gov For example, certain derivatives have been shown to block the FAK/PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation. mdpi.com The discovery of 2,4-diaminopyrimidine (B92962) derivatives as potent FAK inhibitors further highlights the versatility of the pyrimidine scaffold in targeting this enzyme. nih.gov

Inducing cell cycle arrest and apoptosis (programmed cell death) are highly sought-after mechanisms for anticancer drugs. Numerous studies have demonstrated the ability of this compound derivatives to trigger these processes in cancer cells.

For instance, certain furopyrimidine derivatives were found to induce G2/M arrest and early-stage apoptosis in hepatocellular carcinoma cells. researchgate.net Similarly, some 2,4-dianilinopyrimidine derivatives caused apoptosis and arrested cells in the S/G2 phase. mdpi.com The compound Ethyl 4-(chlorophenyl amino)-5 methyl thieno[2,3-d]pyrimidine-6-carboxylate (AV79) was also shown to induce nuclear condensation and fragmentation, which are characteristic features of apoptosis. ijpsjournal.com Further research on novel pyrimidine derivatives of ursolic acid revealed they could induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in breast cancer cells. rsc.org Studies on other substituted pyrimidines confirmed their ability to induce apoptosis, as suggested by cell cycle analysis. researchgate.netsemanticscholar.org

The table below summarizes the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5c) | HepG2 (Liver Cancer) | IC50 = 6.261 µM | mdpi.com |

| Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5g) | HepG2 (Liver Cancer) | IC50 = 5.351 µg/mL | mdpi.com |

| Furopyrimidine derivative (5d) | HCT116 (Colon Cancer) | IC50 = 6.09 µM | researchgate.net |

| Furopyrimidine derivative (5h) | HePG2 (Liver Cancer) | IC50 = 6.74 µM | researchgate.net |

| Furopyrimidine derivative (5p) | MCF7 (Breast Cancer) | IC50 = 7.99 µM | researchgate.net |

| Para chloro substituted carboxamide derivative | K562 (Leukemia) | IC50 = 14.0 µM | researchgate.net |

| Meta dichloro substituted sulfonamide derivative | K562 (Leukemia) | IC50 = 15.0 µM | researchgate.net |

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the design of more potent and selective anticancer drugs. For this compound derivatives, SAR studies have provided valuable insights. For example, in a series of tetrahydropyrimidine-5-carboxylate derivatives, it was found that meta-substituted chloro and fluoro groups on the benzyl (B1604629) ring attached to the pyrimidine moiety resulted in good inhibitory concentration values compared to other ortho and para substitutions. mdpi.com The position and nature of substituents on the pyrimidine ring and its associated phenyl rings significantly influence the compound's biological activity. mdpi.com SAR studies on furopyrimidine and thienopyrimidine-based derivatives have also guided the design of potent VEGFR-2 inhibitors. researchgate.net

Antimicrobial Activity Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. The pyrimidine core is a common feature in many compounds with antimicrobial properties.

Several studies have highlighted the antibacterial potential of pyrimidine derivatives. For instance, a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives demonstrated broad-spectrum antibacterial activity. uni-saarland.de One compound from this series, bearing a 4-chlorophenyl substituent, was particularly potent, showing a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (S. aureus) strain. uni-saarland.de

Another study on functionalized derivatives of thieno[2,3-d]pyrimidine, specifically ethyl 3-alkyl-5-methyl-2-({2-[arylamino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates, revealed moderate antimicrobial properties. nuph.edu.ua Similarly, novel pyrimidine and pyrimidopyrimidine analogs have been synthesized and tested against various bacteria, with some compounds exhibiting excellent antimicrobial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria when compared to standard drugs. nih.gov N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid also showed high activity against Staphylococcus aureus and Bacillus subtilis. pensoft.net

The table below presents the minimum inhibitory concentration (MIC) for a potent antibacterial pyrimidine derivative.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 12 (bearing a 4-chlorophenyl substituent) | S. aureus (Mu50) | 1 µg/mL | uni-saarland.de |

| Compound 12 (bearing a 4-chlorophenyl substituent) | Other tested strains | 2 µg/mL | uni-saarland.de |

Antifungal Activity

Research into the antifungal properties of this compound derivatives has identified promising candidates for the development of new fungicidal agents. A study focused on a series of novel N-(substituted phenyl/benzyl)-2-methylthio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxamides, which are derived from the core structure, demonstrated significant in vitro antifungal activities. bohrium.com

These compounds were evaluated against two economically important plant pathogenic fungi, Botrytis cinerea and Sclerotinia sclerotiorum. Several of the synthesized derivatives exhibited moderate to excellent antifungal activity. bohrium.com At a concentration of 100 µg/mL, a number of these compounds showed around 70% inhibition against Botrytis cinerea. More impressively, most of the tested compounds displayed excellent activity against Sclerotinia sclerotiorum, with inhibition rates exceeding 90%. bohrium.com

Another study on ethyl 4-amino-2-mercapto-6-arylpyrimidine-5-carboxylate and ethyl 2-(2,4-dinitrophenylthio)-4-amino-6-arylpyrimidine-5-carboxylate derivatives showed moderate to low activity against the fungal strains Aspergillus niger and Candida albicans. benthamdirect.com

| Compound | Inhibition against Botrytis cinerea at 100 µg/mL (%) | Inhibition against Sclerotinia sclerotiorum at 100 µg/mL (%) |

|---|---|---|

| 5a | ~70 | >90 |

| 5c | ~70 | >90 |

| 5e | ~70 | >90 |

| 5f | ~70 | >90 |

| 5h | ~70 | >90 |

Antiviral Activity (e.g., HIV Inhibition)

The pyrimidine scaffold is a well-established core in the development of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govnih.gov While extensive research has been conducted on pyrimidine derivatives in general, specific studies focusing on derivatives of this compound for anti-HIV activity are an area of ongoing investigation.

One study reported the synthesis of a new series of 2,6‐diamino‐5‐arylazo‐4‐chloropyrimidine analogues and their subsequent conversion to 4-alkylthio derivatives. Several of these compounds were evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells, with some showing activity in the micromolar range. researchgate.net Another area of research has focused on pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus as potential anti-HIV agents, with some compounds showing inhibitory activity against HIV reverse transcriptase in the nanomolar range and against HIV-1 infection in the low micromolar range. nih.gov

However, the direct lineage of these compounds to this compound as a starting material is not always explicitly detailed in the available literature. Further research is needed to fully elucidate the potential of this compound derivatives as specific inhibitors of HIV and other viruses.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. While pyrimidine derivatives have been explored as potential antileishmanial agents, specific research on derivatives of this compound in this area is limited.

One study investigated a series of substituted aryl pyrimidine derivatives for their in vitro antileishmanial potential against intracellular amastigotes of Leishmania donovani. Several of these compounds showed promising activity with IC50 values in the micromolar range. nih.gov Another study reported on pyrimido[5,4-d]pyrimidine-based compounds as a novel class of antileishmanial agents, with one compound showing an IC50 of 3.13 μM against Leishmania infantum. nih.gov While these findings are encouraging for the broader class of pyrimidine-containing molecules, dedicated studies are required to synthesize and evaluate derivatives specifically from this compound to determine their efficacy against Leishmania parasites.

Research on Neurological Disorders and Neuroprotective Effects

The potential of pyrimidine derivatives to treat neurological disorders is an active area of research. Some substituted pyrimidines have been investigated as adenosine (B11128) A2A receptor antagonists for conditions like Parkinson's disease. bioworld.com

A study on a novel pyrimidine derivative, 4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidin-1-yl}benzsulfamide, demonstrated neuroprotective effects in an experimental model of chronic traumatic encephalopathy. The administration of this compound was found to preserve mitochondrial respirometric function and cognitive functions in rats. nih.gov This suggests that derivatives of pyrimidines may offer therapeutic benefits by maintaining mitochondrial function in brain cells. nih.gov

Furthermore, triazole-pyrimidine hybrids have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties, showing the potential of fused pyrimidine systems in addressing neurodegenerative diseases. nih.gov

Inhibition of Endoplasmic Reticulum Stress, Apoptosis, and NF-kB Inflammatory Pathway

While the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) inflammatory pathway is a known mechanism for the anti-inflammatory effects of some pyrimidine derivatives, specific research detailing the role of this compound derivatives in modulating endoplasmic reticulum (ER) stress, apoptosis, and the NF-κB pathway is not extensively documented in publicly available research. nih.govnih.gov

The NF-κB signaling pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is associated with numerous chronic diseases. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as NF-κB inhibitors, demonstrating anti-inflammatory effects in animal models. nih.gov The interplay between NF-κB inhibition, ER stress, and apoptosis is a complex area of cell biology. For instance, the inhibition of constitutive NF-κB activity has been shown to induce platelet apoptosis via ER stress. researchgate.net However, direct evidence linking this compound derivatives to these specific cellular mechanisms requires further investigation.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and evaluated for their anti-inflammatory and analgesic properties. In one study, a series of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and tested in vivo. researchgate.net

The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. Several of the synthesized compounds exhibited significant anti-inflammatory activity. For example, compound 6y showed a maximum inhibition of 61.94% after 4 hours. The analgesic activity was evaluated using the acetic acid-induced writhing test in mice. The same compound, 6y , also demonstrated significant analgesic activity with a 65.57% protection against writhing. researchgate.net

| Compound | Anti-inflammatory Activity (% Inhibition after 4h) | Analgesic Activity (% Protection) |

|---|---|---|

| 6y | 61.94 | 65.57 |

Agrochemistry Research Applications

This compound derivatives have also been explored for their potential applications in agrochemistry, particularly as herbicides and fungicides.

In the area of weed control, a series of highly functionalized phenylpyrimidine-5-carboxylate derivatives were synthesized and screened for their in vitro herbicidal activity against the seeds of Raphanus sativus (radish). The study found that these compounds displayed noticeable pre-emergent herbicidal activities. The herbicidal efficacy of the phenylpyrimidine-5-carboxylate derivative was found to be better than its chloro and methoxy (B1213986) derivatives, although it was less potent than the standard herbicide pendimethalin. thepharmajournal.com

For fungal control in agriculture, as mentioned in section 6.2.2, derivatives such as N-(substituted phenyl/benzyl)-2-methylthio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxamides have shown potent activity against plant pathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. bohrium.com This highlights the dual potential of this compound derivatives in crop protection.

Development of Herbicides and Fungicides

Derivatives of this compound are significant precursors in the agrochemical industry, particularly in the creation of herbicides and fungicides. chemimpex.com The chemical architecture of these pyrimidine compounds serves as a versatile scaffold for synthesizing more complex molecules with specific biological activities. For instance, compounds such as Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate and Ethyl 2,4-Dichloropyrimidine-5-carboxylate are identified as key intermediates in the manufacturing process of various agrochemicals. chemimpex.comchemimpex.com Their stability and reactivity make them valuable building blocks for developing novel crop protection solutions. chemimpex.com The dichloropyrimidine structure, in particular, is noted for its contribution to the development of selective herbicides and fungicides with potentially reduced environmental impact. chemimpex.com The research in this area focuses on leveraging these intermediates to produce compounds that can effectively manage unwanted vegetation and fungal pathogens, thereby enhancing agricultural productivity. chemimpex.comchemimpex.com

Biochemical Assay Development and Metabolic Pathway Studies

In biochemical research, derivatives of this compound play a role in the creation of biochemical assays. chemimpex.com These assays are crucial tools for investigating cellular functions. Specifically, compounds like Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate are employed by researchers to aid in the study of metabolic pathways. chemimpex.com The unique structure of these derivatives allows them to be used in developing specific tests to measure and observe complex biological processes at the molecular level.

The study of enzyme activity is a key application for these pyrimidine derivatives. chemimpex.com Many molecules derived from pyrimidines are known to exhibit biological effects by inhibiting specific enzymes. evitachem.com For example, research has been conducted on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives to evaluate their biological potential, including their effect on enzyme inhibition. mdpi.com

In one study, a series of synthesized tetrahydropyrimidine (B8763341) derivatives were tested for their inhibitory activity against the alpha-amylase enzyme. The results, measured by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), demonstrated a range of moderate to good activity. mdpi.com This line of research is critical for understanding how these compounds interact with biological targets and for the potential development of new therapeutic agents. mdpi.com

Table 1: Alpha-Amylase Enzymatic Inhibition by Tetrahydropyrimidine-5-carboxylate Derivatives mdpi.com

| Compound | IC50 Value (µM) |

|---|

| 5a-h (Range) | 6.539 – 11.27 |

Immunological and Immuno-oncology Research

The pyrimidine scaffold, central to this compound, has attracted significant attention in medicinal chemistry, including the fields of immunology and immuno-oncology. mdpi.com Tumors can evade the immune system by exploiting coinhibitory pathways that suppress immune responses. nih.gov A major focus of immuno-oncology is the development of checkpoint inhibitors that block these pathways to restore the immune system's ability to recognize and attack cancer cells. nih.gov

While direct research on this compound in this specific context is emerging, related pyrimidine structures have been synthesized and evaluated for their antitumor properties. For instance, a novel triazolopyrimidine derivative, synthesized from a tetrahydropyrimidine-5-carboxylate precursor, was tested for its in-vitro growth inhibitory activity against human cancer cell lines. mdpi.com The study revealed that the compound exhibited concentration-dependent inhibitory activity against both human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values indicating a high potency when compared to the standard drug, Cisplatin. mdpi.com This highlights the potential of the pyrimidine framework as a basis for developing new agents for cancer therapy. mdpi.com

Table 2: In Vitro Cytotoxicity of a Triazolopyrimidine Derivative Against Human Cancer Cell Lines mdpi.com

| Cell Line | Test Compound IC50 (µg/mL) | Standard (Cisplatin) IC50 (µg/mL) |

|---|---|---|

| A-549 (Lung Carcinoma) | 5.86 | 6.45 |

| HepG-2 (Hepatocellular Carcinoma) | 4.23 | 5.18 |

Applications of Ethyl 4 Methylpyrimidine 5 Carboxylate in Materials Science and Catalysis

Materials Science Applications

The unique structural and electronic features of the pyrimidine (B1678525) core are leveraged in the development of novel materials with tailored properties for various applications.

Development of Novel Materials with Enhanced Thermal Stability and Chemical Resistance

The aromatic and heterocyclic nature of the pyrimidine ring can contribute to the thermal and chemical stability of materials. Polyurethane foams incorporating 1,3-pyrimidine rings have been shown to exhibit better thermal resistance compared to conventional polyurethane foams, with the ability to be used in a temperature range of 150–175 °C. mdpi.com These foams also demonstrate a 10% mass loss at temperatures between 202–235 °C, indicating good thermal stability. mdpi.com

The stability of the pyrimidine ring suggests that polymers and other materials derived from Ethyl 4-methylpyrimidine-5-carboxylate could possess enhanced resistance to heat and chemical degradation. The carboxylate functional group provides a reactive site for polymerization or for grafting onto other polymer backbones, potentially imparting these desirable stability characteristics to the resulting material.

Functional Materials

The term "functional materials" encompasses a broad range of materials that possess specific functions based on their chemical and physical properties. Pyrimidine derivatives are known to be key constituents in a variety of biologically active compounds and are considered important scaffolds in drug discovery. growingscience.com This bioactivity stems from the ability of the pyrimidine ring to participate in hydrogen bonding and other intermolecular interactions.

The structure of this compound can be modified to create a diverse library of functional materials. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. These modifications can be used to tune the material's properties, such as solubility, and to introduce new functionalities.

Catalytic Applications

The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the carboxylate group of this compound can act as coordination sites for metal ions, making this compound and its derivatives potential ligands in catalysis.

Role as a Ligand or Precursor in Catalytic Systems

Pyrimidine derivatives have been successfully employed as ligands in various catalytic systems. For instance, pyrimidine-functionalized N-heterocyclic carbenes have been used to synthesize palladium(II) complexes that show catalytic activity. acs.org Pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles, which then exhibit catalytic and antimicrobial properties. nih.gov

The pyrimidine moiety in this compound can coordinate to metal centers, and the molecule can thus act as a ligand. The electronic properties of the pyrimidine ring can influence the catalytic activity of the metal center. Furthermore, the carboxylate group can also participate in metal coordination or be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. While direct catalytic applications of this compound are not widely reported, the versatility of the pyrimidine scaffold in ligand design suggests its potential in this area. researchgate.net

Heterogeneous Catalysis for Organic Reactions

Heterogeneous catalysts are widely used in industrial chemical processes due to their ease of separation from the reaction mixture. Pyrimidine derivatives can be incorporated into heterogeneous catalytic systems. For example, zirconium dioxide nanoparticles have been used as a heterogeneous nano-catalyst for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. nih.gov

This compound could serve as a precursor for the synthesis of heterogeneous catalysts. The molecule could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, through its carboxylate group. The resulting material, with its accessible pyrimidine units, could then act as a heterogeneous catalyst or a catalyst support. The use of nano-catalysts in the synthesis of various pyrimidine-containing heterocyclic systems highlights the ongoing research in this field. nih.gov

Table 2: Potential Catalytic Applications of this compound Derivatives

| Application Area | Role of Pyrimidine Moiety | Potential Modification of this compound |

| Homogeneous Catalysis | Acts as a ligand to stabilize and modulate the reactivity of a metal center. | The nitrogen atoms of the pyrimidine ring can coordinate to a metal. The carboxylate can be modified to enhance ligand properties. |

| Heterogeneous Catalysis | Can be part of a larger porous framework or immobilized on a solid support. | The carboxylate group can be used to anchor the molecule to a solid support like silica or a polymer. |

| Organocatalysis | The pyrimidine ring can act as a directing group or a basic site. | The basic nitrogen atoms in the pyrimidine ring could catalyze certain organic reactions. |

Future Directions and Research Perspectives in Ethyl 4 Methylpyrimidine 5 Carboxylate Studies

Design and Synthesis of Novel Ethyl 4-methylpyrimidine-5-carboxylate Analogs for Enhanced Bioactivity

The core strategy for amplifying the therapeutic potential of this compound lies in the rational design and synthesis of novel analogs. mdpi.com By strategically modifying the core structure, researchers can fine-tune the molecule's physicochemical properties to achieve enhanced biological activity and selectivity. scienceopen.com Future efforts will likely concentrate on several key areas of structural modification.

One promising approach involves the introduction of diverse substituents at various positions of the pyrimidine (B1678525) ring. mdpi.com For instance, incorporating halogenated benzyl (B1604629) groups or other heterocyclic moieties can significantly influence the compound's interaction with biological targets. mdpi.comsemanticscholar.org The synthesis of a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has demonstrated that substitutions on the phenyl ring attached to the pyrimidine core can lead to compounds with significant anti-oxidant, anti-cancer, and anti-diabetic properties. mdpi.comnih.gov

Another avenue of exploration is the modification of the carboxylate group. Converting the ethyl ester to other esters, amides, or hydrazides can alter the molecule's solubility, stability, and hydrogen bonding capabilities, potentially leading to improved pharmacokinetic profiles. researchgate.net The synthesis of pyrimidine-5-carboxamide derivatives, for example, has been explored as a strategy to generate compounds with diverse biological activities. ias.ac.in

Furthermore, the creation of hybrid molecules by fusing the this compound scaffold with other pharmacologically active motifs is an emerging trend. This approach aims to develop multifunctional drugs that can interact with multiple targets, offering a potential advantage in treating complex diseases like cancer. The development of thiazolo[3,2-a]pyrimidine derivatives from tetrahydropyrimidine (B8763341) precursors is an example of how the core structure can be elaborated to create more complex, polycyclic systems with distinct biological properties. mdpi.com

| Analog Design Strategy | Rationale | Potential Bioactivity Enhancement |

| Introduction of diverse substituents | Modulate electronic and steric properties to optimize target binding. mdpi.comsemanticscholar.org | Increased potency and selectivity. |

| Modification of the carboxylate group | Enhance solubility, metabolic stability, and hydrogen bonding capacity. researchgate.net | Improved pharmacokinetic and pharmacodynamic properties. |

| Creation of hybrid molecules | Combine pharmacophores to create multifunctional agents. mdpi.com | Broader therapeutic applications and potential to overcome drug resistance. |

| Polymer-assisted synthesis | Facilitate the creation of diverse libraries of analogs for high-throughput screening. researchgate.net | Accelerated discovery of lead compounds. |

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its analogs interact with biological targets at a molecular level is crucial for rational drug design. Future research will increasingly employ advanced analytical and computational techniques to elucidate these mechanisms.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in determining the three-dimensional structures of these compounds in complex with their target proteins. This information provides invaluable insights into the specific binding modes and key molecular interactions, guiding the design of more potent and selective inhibitors.

In conjunction with experimental methods, computational approaches like molecular docking and molecular dynamics (MD) simulations will play a pivotal role. nih.gov These in silico tools allow researchers to predict the binding affinity and stability of novel analogs, helping to prioritize compounds for synthesis and biological testing. For instance, molecular docking studies have been used to investigate the interaction of pyrimidine derivatives with targets like acetylcholinesterase. nih.gov

Furthermore, advanced cell-based assays and chemical proteomics approaches will be essential for identifying the cellular targets of these compounds and understanding their effects on signaling pathways. Techniques such as thermal shift assays and activity-based protein profiling can help to deconvolve the complex biological interactions of these molecules within a cellular context.

| Mechanistic Study Technique | Objective | Expected Outcome |

| X-ray Crystallography / Cryo-EM | Determine the 3D structure of ligand-target complexes. | Detailed understanding of binding modes and key interactions. |

| Molecular Docking & MD Simulations | Predict binding affinity and stability of analogs. nih.gov | Rational prioritization of compounds for synthesis. |

| Advanced Cell-Based Assays | Elucidate the effects of compounds on cellular pathways. | Identification of downstream effects and potential off-target activities. |

| Chemical Proteomics | Identify the direct protein targets of the compounds. | Unbiased target identification and validation. |

Exploration of New Therapeutic Targets and Applications

The broad spectrum of biological activities reported for pyrimidine derivatives suggests that the therapeutic potential of the this compound scaffold is far from fully exploited. georganics.skgsconlinepress.com Future research will focus on systematically screening these compounds against a wider range of therapeutic targets to uncover new applications.

Given the established anticancer properties of many pyrimidine analogs, a key area of future investigation will be their evaluation against emerging cancer targets. nih.gov This includes kinases, epigenetic modifiers, and proteins involved in tumor metabolism and immunotherapy. The inhibitory activity of pyrimidine derivatives against epidermal growth factor receptor (EGFR) has been a significant area of research. nih.gov

Beyond oncology, there is growing interest in the potential of these compounds for treating infectious diseases. The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents, and pyrimidine derivatives have shown promise in this regard. gsconlinepress.com Similarly, their potential as antiviral and antifungal agents warrants further investigation. researchgate.net

Furthermore, the anti-inflammatory and immunomodulatory properties of certain pyrimidine derivatives open up possibilities for their use in treating autoimmune diseases and chronic inflammatory conditions. Thiazolo[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, have been investigated for a wide range of pharmacological activities, including as immunomodulators and anti-inflammatory agents. nih.gov

| Therapeutic Area | Potential Targets | Rationale |

| Oncology | Novel kinases, epigenetic enzymes, metabolic proteins. nih.gov | Overcome resistance to existing therapies and target new cancer vulnerabilities. |

| Infectious Diseases | Bacterial, fungal, and viral enzymes and structural proteins. gsconlinepress.comresearchgate.net | Address the growing threat of antimicrobial resistance. |

| Inflammation & Immunology | Cytokines, chemokines, and their receptors. nih.gov | Develop new treatments for autoimmune and inflammatory disorders. |

| Neurological Disorders | Receptors and enzymes in the central nervous system. | Explore the potential for treating neurodegenerative diseases and psychiatric disorders. |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve efficiency. kuey.net Future research on this compound and its analogs will undoubtedly emphasize the development of more sustainable synthetic methodologies.